Cas no 2228367-05-1 (tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate)

tert-ブチル N-3-(2-ブロモ-1-ヒドロキシエチル)-4-ヒドロキシフェニルカルバメートは、有機合成中間体として重要な化合物です。ブロモ基とヒドロキシル基を有するため、官能基変換やカップリング反応に適した反応性を示します。tert-ブトキシカルボニル(Boc)保護基を有しており、アミン保護体としての利用も可能です。高い純度と安定性を備え、医薬品中間体や精密化学合成における多段階反応に有用です。特に複雑な骨格構築や選択的反応を必要とする場面でその価値を発揮します。

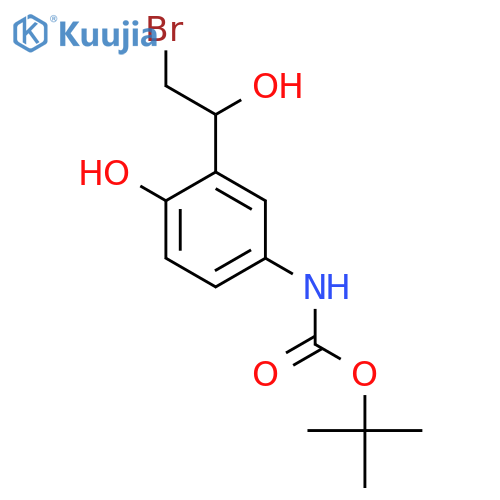

2228367-05-1 structure

商品名:tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate

tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate

- EN300-1872512

- 2228367-05-1

- tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate

-

- インチ: 1S/C13H18BrNO4/c1-13(2,3)19-12(18)15-8-4-5-10(16)9(6-8)11(17)7-14/h4-6,11,16-17H,7H2,1-3H3,(H,15,18)

- InChIKey: ZSDCKPLXTBUFLW-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)O)O

計算された属性

- せいみつぶんしりょう: 331.04192g/mol

- どういたいしつりょう: 331.04192g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1872512-0.1g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 0.1g |

$1332.0 | 2023-09-18 | ||

| Enamine | EN300-1872512-5.0g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 5g |

$4391.0 | 2023-06-01 | ||

| Enamine | EN300-1872512-10g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 10g |

$6512.0 | 2023-09-18 | ||

| Enamine | EN300-1872512-0.05g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 0.05g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1872512-0.25g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 0.25g |

$1393.0 | 2023-09-18 | ||

| Enamine | EN300-1872512-10.0g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 10g |

$6512.0 | 2023-06-01 | ||

| Enamine | EN300-1872512-1g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 1g |

$1515.0 | 2023-09-18 | ||

| Enamine | EN300-1872512-0.5g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 0.5g |

$1453.0 | 2023-09-18 | ||

| Enamine | EN300-1872512-1.0g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 1g |

$1515.0 | 2023-06-01 | ||

| Enamine | EN300-1872512-2.5g |

tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |

2228367-05-1 | 2.5g |

$2969.0 | 2023-09-18 |

tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

2228367-05-1 (tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2279938-29-1(Alkyne-SS-COOH)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量